{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a thiazole ring, an aniline derivative, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.
Next, the aniline derivative is introduced through a nucleophilic substitution reaction. The chlorophenoxy group is then attached via an etherification reaction, where a phenol derivative reacts with a chlorinated aromatic compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring and chlorophenoxy group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Aniline Derivatives: Compounds such as 4-chloroaniline and 4-nitroaniline have similar aniline structures.
Phenoxy Derivatives: Compounds like 4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid share the phenoxy group.
Uniqueness
{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
918793-36-9 |
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Molecular Formula |
C17H13ClN2O3S |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-[2-[4-(4-chlorophenoxy)anilino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H13ClN2O3S/c18-11-1-5-14(6-2-11)23-15-7-3-12(4-8-15)19-17-20-13(10-24-17)9-16(21)22/h1-8,10H,9H2,(H,19,20)(H,21,22) |
InChI Key |
YJJXMQPCKCHTPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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